molecular formula C21H21NO B14124321 N,N-dibenzyl-3-methoxyaniline CAS No. 56511-50-3

N,N-dibenzyl-3-methoxyaniline

Cat. No.: B14124321
CAS No.: 56511-50-3
M. Wt: 303.4 g/mol
InChI Key: OLUUWUQSWGIWHV-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-methoxyaniline: is an organic compound with the molecular formula C21H21NO. It is a derivative of aniline, where the nitrogen atom is substituted with two benzyl groups and the aromatic ring is substituted with a methoxy group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize N,N-dibenzyl-3-methoxyaniline involves the reaction of N-benzylideneaniline with benzyl bromide in the presence of a catalyst such as dibutyl tin dichloride and dibutyl stannane. The reaction is typically carried out in a solvent like tetrahydrofuran, and hexamethylphosphoric triamide is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dibenzyl-3-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • N,N-dibenzyl-3-methylaniline
  • N,N-dibenzyl-3-chloroaniline
  • N,N-dibenzyl-3-fluoroaniline

Comparison: N,N-dibenzyl-3-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The methoxy group also influences the compound’s solubility and interaction with biological targets .

Properties

CAS No.

56511-50-3

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methoxyaniline

InChI

InChI=1S/C21H21NO/c1-23-21-14-8-13-20(15-21)22(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3

InChI Key

OLUUWUQSWGIWHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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